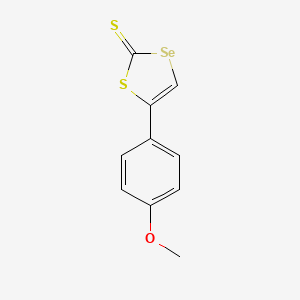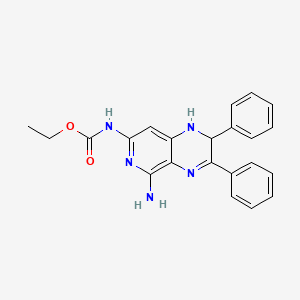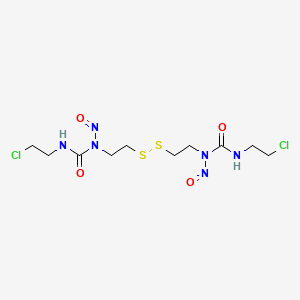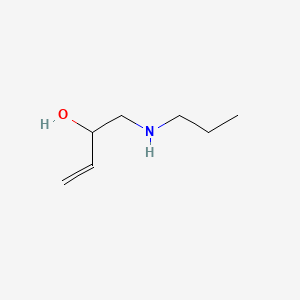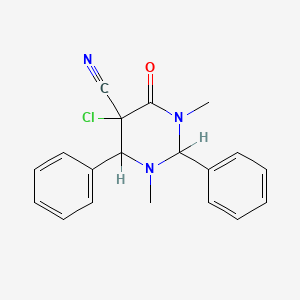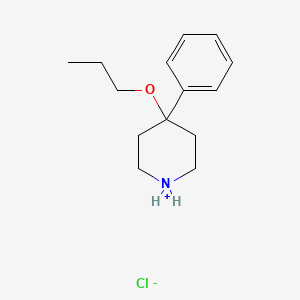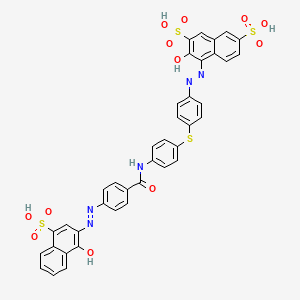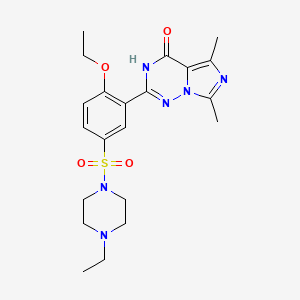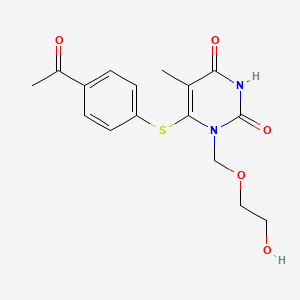
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to act as a ligand in coordination chemistry.
相似化合物的比较
Similar Compounds
3-Thiophenemethanol: Similar structure but lacks the carboxylic acid group.
2-Thiophenecarboxylic acid: Contains a single thiophene ring with a carboxylic acid group.
3-Thienylmethylamine: Similar structure but contains an amine group instead of a carboxylic acid.
Uniqueness
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is unique due to the presence of two thiophene rings connected by a methylene bridge and a carboxylic acid group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
属性
CAS 编号 |
31936-95-5 |
|---|---|
分子式 |
C10H8O2S2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
3-(thiophen-3-ylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c11-10(12)9-8(2-4-14-9)5-7-1-3-13-6-7/h1-4,6H,5H2,(H,11,12) |
InChI 键 |
HTTTUEMMQSOKEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CC2=C(SC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



